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Compound of Interest

Compound Name: 5-methyl-4-nitroThiazole

Cat. No.: B15355471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the methodologies and analytical approaches required for the

comprehensive structure elucidation of 5-methyl-4-nitrothiazole. While a complete set of

experimental data for this specific isomer is not readily available in public databases, this

document provides a framework based on established analytical techniques and data from

closely related analogs. The successful characterization of 5-methyl-4-nitrothiazole is crucial

for its potential applications in medicinal chemistry and drug development, where precise

structural information is paramount for understanding its biological activity and safety profile.

Synthesis and Purification
The primary synthetic route to 5-methyl-4-nitrothiazole involves the nitration of a suitable

precursor. A common method is the direct nitration of 5-methylthiazole using a mixture of

concentrated nitric acid and sulfuric acid. This reaction, however, is known to produce a mixture

of isomers, with the 5-nitro isomer often being the major product. Therefore, meticulous

purification of the reaction mixture is essential to isolate the desired 4-nitro isomer.

Experimental Protocol: Nitration of 5-methylthiazole (General Procedure)

A solution of 5-methylthiazole in concentrated sulfuric acid is cooled to 0-5 °C in an ice bath. A

nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then

added dropwise while maintaining the low temperature to control the exothermic reaction. After

the addition is complete, the reaction mixture is stirred at low temperature for a specified period
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before being carefully quenched by pouring it onto crushed ice. The resulting precipitate,

containing a mixture of nitroisomers, is collected by filtration, washed with cold water, and

dried.

Subsequent purification is typically achieved through fractional crystallization or column

chromatography on silica gel, utilizing an appropriate eluent system to separate the 5-methyl-
4-nitrothiazole from other isomers and byproducts. The purity of the isolated compound

should be assessed by techniques such as thin-layer chromatography (TLC) and melting point

determination.

Spectroscopic and Spectrometric Analysis
The definitive structural confirmation of 5-methyl-4-nitrothiazole relies on a combination of

spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about

the substitution pattern on the thiazole ring. For 5-methyl-4-nitrothiazole, one would anticipate

a singlet for the methyl group protons (C5-CH₃) and a singlet for the proton at the C2 position

of the thiazole ring. The chemical shift of the C2-H proton will be influenced by the electron-

withdrawing nitro group at the adjacent C4 position.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon

environments in the molecule. For 5-methyl-4-nitrothiazole, four distinct signals are expected:

one for the methyl carbon, and three for the carbons of the thiazole ring (C2, C4, and C5). The

chemical shifts of the ring carbons, particularly C4 and C5, will be significantly affected by the

attached nitro and methyl groups, respectively.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. For 5-methyl-4-nitrothiazole (C₄H₄N₂O₂S), the expected molecular ion peak [M]⁺

would correspond to a mass-to-charge ratio (m/z) of approximately 144.00. High-resolution

mass spectrometry (HRMS) would provide the exact mass, confirming the elemental

composition. The fragmentation pattern can offer further structural insights, with potential

losses of NO₂, NO, and other small fragments.
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

vibrational bands expected for 5-methyl-4-nitrothiazole include:

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected in the regions

of 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively. These are characteristic and strong

indicators of the nitro group.

C=N and C=C stretching: Vibrations associated with the thiazole ring will appear in the

fingerprint region.

C-N stretching: Expected in the region of 1200-1000 cm⁻¹.

Data Presentation
While experimental data for 5-methyl-4-nitrothiazole is not available, the following tables

provide predicted and comparative data based on known values for related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H NMR

C2-H ~8.5 - 9.0 Singlet

Deshielded due to

adjacent nitrogen and

proximity to the nitro

group.

C5-CH₃ ~2.5 - 2.8 Singlet

Typical range for a

methyl group on an

aromatic ring.

¹³C NMR

C2 ~150 - 155

C4 ~145 - 150
Deshielded due to the

attached nitro group.

C5 ~125 - 130

CH₃ ~15 - 20

Table 2: Key Infrared Absorption Bands

Functional Group Vibration Type
Expected
Wavenumber
Range (cm⁻¹)

Intensity

NO₂ Asymmetric Stretch 1550 - 1500 Strong

NO₂ Symmetric Stretch 1390 - 1330 Strong

Aromatic C-H Stretch 3100 - 3000 Weak to Medium

C=N / C=C Ring Stretch ~1600 - 1400 Medium

Table 3: Mass Spectrometry Data
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Parameter Expected Value

Molecular Formula C₄H₄N₂O₂S

Molecular Weight 144.15 g/mol

[M]⁺ (m/z) ~144.00

Major Fragments
[M-NO₂]⁺, [M-NO]⁺, fragments corresponding to

the thiazole ring.

Visualizing the Elucidation Workflow
The logical flow of experiments for the structure elucidation of 5-methyl-4-nitrothiazole can be

visualized as follows:
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Caption: Workflow for the synthesis and structure elucidation of 5-methyl-4-nitrothiazole.

Conclusion
The structure elucidation of 5-methyl-4-nitrothiazole is a systematic process that combines

organic synthesis with a suite of powerful analytical techniques. While direct experimental data

is currently scarce in the public domain, the methodologies outlined in this guide provide a
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robust framework for its synthesis, purification, and comprehensive characterization. The

successful application of these methods will be instrumental in confirming the precise chemical

structure of this compound, a critical step for its further investigation and potential development

in various scientific and pharmaceutical applications.

To cite this document: BenchChem. [Structure Elucidation of 5-methyl-4-nitrothiazole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15355471#structure-elucidation-of-5-methyl-4-
nitrothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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